REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1.[C:16]([O:20][C:21]1[N:26]=[CH:25][C:24](O)=[CH:23][CH:22]=1)([CH3:19])([CH3:18])[CH3:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.C1(C)C=CC=CC=1>C1COCC1>[NH:4]1[CH2:3][CH:2]([O:1][C:24]2[CH:23]=[CH:22][C:21]([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[N:26][CH:25]=2)[CH2:5]1 |f:3.4|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
OC1CN(C1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C.C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 55° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The obtained residue was mixed with ethanol (25 ml), and 10% palladium carbon (800 mg)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 5 hours under hydrogen atmosphere
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)OC=1C=CC(=NC1)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 595 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |